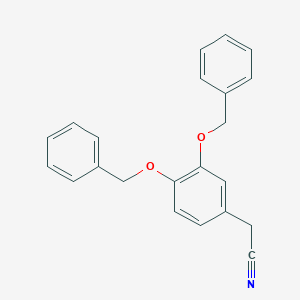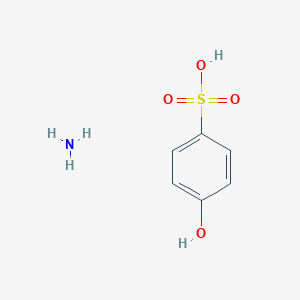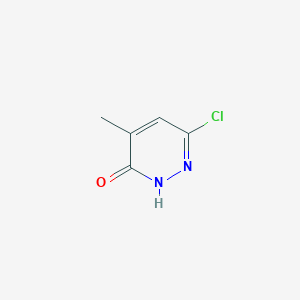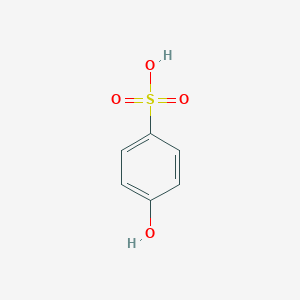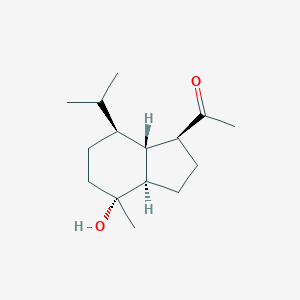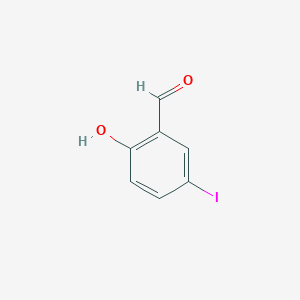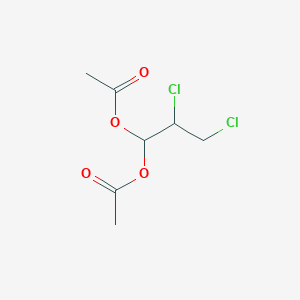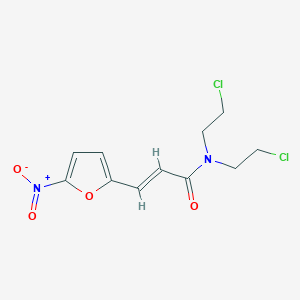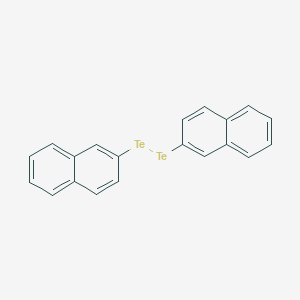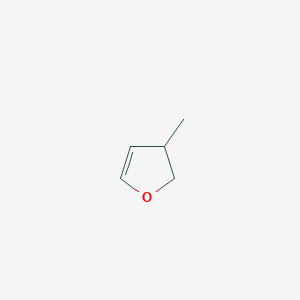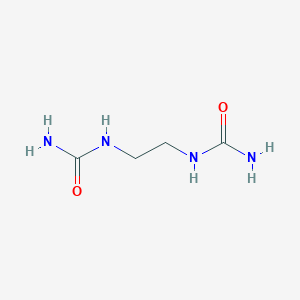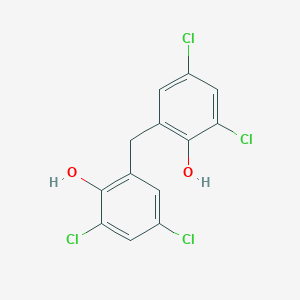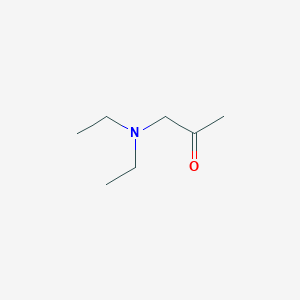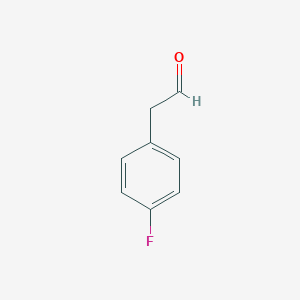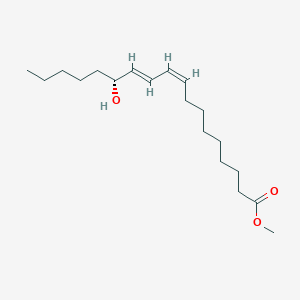
(+)-Coriolic acid methyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Coriolic acid methyl is a natural product that has been found to have various biological activities. It is a member of the diterpenoid family and is isolated from the leaves of Eucalyptus coriacea. The compound has been found to have potential applications in the fields of medicine and agriculture.
Wirkmechanismus
The mechanism of action of (+)-Coriolic acid methyl is not fully understood. However, it has been suggested that the compound may act by inhibiting the production of inflammatory cytokines. It may also act by regulating the expression of genes involved in lipid metabolism.
Biochemische Und Physiologische Effekte
Studies have shown that (+)-Coriolic acid methyl can reduce inflammation in vivo. It has also been found to have an inhibitory effect on tumor growth. In addition, the compound has been found to regulate glucose and lipid metabolism, making it useful in the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (+)-Coriolic acid methyl in lab experiments include its natural origin, its diverse biological activities, and its potential applications in medicine and agriculture. However, the limitations of using this compound include its complex structure and the difficulty in synthesizing it.
Zukünftige Richtungen
There are several potential future directions for research on (+)-Coriolic acid methyl. One area of research could focus on the development of more efficient synthesis methods for the compound. Another area of research could focus on the identification of the compound's molecular targets and the elucidation of its mechanism of action. Furthermore, research could be conducted on the potential applications of (+)-Coriolic acid methyl in the treatment of various diseases, including diabetes, obesity, and cancer. Finally, the compound's insecticidal and antifungal activities could be further explored for potential applications in agriculture.
Synthesemethoden
The synthesis of (+)-Coriolic acid methyl has been achieved through several methods. One such method involves the use of a chiral auxiliary to obtain the desired stereochemistry. Another method involves the use of a Diels-Alder reaction followed by a series of functional group transformations. The synthesis of this compound is challenging due to its complex structure.
Wissenschaftliche Forschungsanwendungen
(+)-Coriolic acid methyl has been found to have various biological activities. It has been shown to possess anti-inflammatory, antitumor, and antioxidant properties. In addition, it has been found to have potential applications in the treatment of diabetes and obesity. The compound has also been found to have insecticidal and antifungal activities, making it useful in the field of agriculture.
Eigenschaften
CAS-Nummer |
10219-70-2 |
|---|---|
Produktname |
(+)-Coriolic acid methyl |
Molekularformel |
C19H34O3 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
methyl (9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+/t18-/m1/s1 |
InChI-Schlüssel |
ZVMLLPSSQZSZOA-POEMTPSNSA-N |
Isomerische SMILES |
CCCCC[C@H](/C=C/C=C\CCCCCCCC(=O)OC)O |
SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC)O |
Kanonische SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



